Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Anticonvulsant Neurotoxicity Maximal Electroshock (MES)

Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS 603946-87-8, C14H12ClN5OS, MW 333.8) belongs to the 1,2,4-triazino[5,6-b]indole-3-thioether acetamide class, a privileged scaffold recognized for diverse pharmacological activities including antimicrobial, anticonvulsant, antidepressant, antitumor, and enzyme inhibitory actions. The compound features a tricyclic triazinoindole core linked via a thioether bridge to an N-allyl acetamide moiety and bears an 8-chloro substituent on the indole ring—a halogenation pattern that has been associated with enhanced anticonvulsant potency and reduced central nervous system (CNS) depression relative to non-halogenated or dihalogenated analogs in related triazinoindole chemotypes.

Molecular Formula C14H12ClN5OS
Molecular Weight 333.8 g/mol
Cat. No. B12573570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Molecular FormulaC14H12ClN5OS
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESC=CCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1
InChIInChI=1S/C14H12ClN5OS/c1-2-5-16-11(21)7-22-14-18-13-12(19-20-14)9-6-8(15)3-4-10(9)17-13/h2-4,6H,1,5,7H2,(H,16,21)(H,17,18,20)
InChIKeyGRMSDPZXBDDYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-: A Triazinoindole Thioether Acetamide Scaffold with Differentiated Bioactivity Potential


Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS 603946-87-8, C14H12ClN5OS, MW 333.8) belongs to the 1,2,4-triazino[5,6-b]indole-3-thioether acetamide class, a privileged scaffold recognized for diverse pharmacological activities including antimicrobial, anticonvulsant, antidepressant, antitumor, and enzyme inhibitory actions [1]. The compound features a tricyclic triazinoindole core linked via a thioether bridge to an N-allyl acetamide moiety and bears an 8-chloro substituent on the indole ring—a halogenation pattern that has been associated with enhanced anticonvulsant potency and reduced central nervous system (CNS) depression relative to non-halogenated or dihalogenated analogs in related triazinoindole chemotypes [2].

Why Generic Substitution Cannot Be Assumed for 8-Chloro N-Allyl Triazinoindole Acetamide Derivatives


Within the triazino[5,6-b]indole thioether acetamide family, subtle variations in halogen identity (Cl vs. F vs. Br vs. OCH₃), halogen position (6- vs. 8- vs. 6,8-di), and the amide N-substituent (allyl vs. aryl vs. alkyl) can profoundly alter selectivity profiles, potency, and physicochemical properties. For instance, 8-chloro-3-one derivatives were found to be superior anticonvulsants with minimal neurotoxicity compared to their 6,8-dibromo or 8-fluoro counterparts [1]. Similarly, the N-allyl acetamide moiety has been shown to confer distinct Eis (enhanced intracellular survival) enzyme inhibitory activity and kanamycin adjuvant effects in Mycobacterium tuberculosis that are not replicated by N-aryl or N,N-dialkyl acetamide analogs [2]. These structure-activity relationship (SAR) divergences mean that procurement decisions based solely on the triazinoindole core—without considering the specific 8-chloro substitution and N-allyl acetamide side chain—risk selecting a compound with entirely different efficacy, selectivity, and safety signatures.

Quantitative Differentiation Evidence: Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- vs. Key Analogs


Anticonvulsant Potency and Safety Margin: 8-Chloro vs. 6,8-Dibromo and 8-Fluoro Triazinoindole Chemotypes

In a head-to-head comparative study of 6,8-halo-substituted triazino[5,6-b]indol-3-one/thione derivatives, the 8-chloro-3-one analog (compound 5e) demonstrated excellent anticonvulsant protection in the maximal electroshock (MES) model with no detectable neurotoxicity in the rotarod test at the effective dose, outperforming the 6,8-dibromo (5i) and 5-methyl-6,8-dibromo (5k) analogs, which showed residual CNS depression, and matching or exceeding the safety profile of standard drugs phenytoin and carbamazepine [1]. While the target compound is a 3-thioether rather than a 3-one, the 8-chloro substitution pattern is conserved, and literature precedent indicates that the 8-chloro-3-thioether scaffold maintains CNS-active properties with low neurotoxicity, as evidenced by related N-aryl thioether acetamide derivatives showing significant antidepressant and anticonvulsant activity without motor impairment [2].

Anticonvulsant Neurotoxicity Maximal Electroshock (MES) Rotarod Test

Eis Enzyme Inhibition and Kanamycin Adjuvant Activity: 8-Halo N-Allyl Thioether Series vs. N-Aryl and 5-Methyl Analogs

A high-throughput screen of 39 substituted 1,2,4-triazino[5,6b]indole-3-thioether molecules identified four potent Eis inhibitors that acted as kanamycin adjuvants, partially restoring kanamycin sensitivity in M. tuberculosis KAN-resistant strains with upregulated Eis [1]. The crystal structure of Eis in complex with inhibitor analog 39b (8-fluoro-5-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole) reveals that the 8-halo substituent occupies a hydrophobic pocket critical for binding affinity, while the thioether linker positions the terminal amide/amine group for hydrogen-bonding interactions with the aminoglycoside binding site [2]. The target compound's 8-chloro substituent and N-allyl acetamide side chain represent a distinct chemotype within this series—8-Cl offers intermediate halogen size and electronegativity between 8-F (stronger H-bond acceptor, smaller) and 8-Br (larger, more lipophilic), potentially optimizing the balance between hydrophobic packing and polar interactions. Published SAR demonstrates that N-allyl and N-propenyl acetamide derivatives exhibit superior Eis inhibition compared to N-aryl and N,N-dialkyl acetamide analogs within the triazinoindole thioether class [3].

Tuberculosis Eis Acetyltransferase Kanamycin Resistance Adjuvant Therapy

Antimicrobial Activity Spectrum: N-Allyl Thioether Acetamide vs. N-Aryl Acetamide Analogs

A series of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were evaluated for antimicrobial activity against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans, A. niger) strains, with most compounds showing Minimum Inhibitory Concentration (MIC) values lower than the standard drug ciprofloxacin against Gram-positive organisms [1]. The N-allyl acetamide moiety present in the target compound is distinct from the N-phenylacetamide series, and SAR studies within the broader triazinoindole family have established that the N-allyl group enhances membrane permeability and target engagement relative to N-aryl substituents, attributable to the allyl group's smaller steric bulk and conformational flexibility [2]. This suggests that the target compound may exhibit a differentiated antimicrobial spectrum or potency profile compared to the more extensively characterized N-aryl series, justifying its selection for expanded antimicrobial screening panels.

Antimicrobial MIC Gram-positive Gram-negative Antifungal

Physicochemical and Drug-Likeness Profile: 8-Chloro N-Allyl vs. 5-Methyl and 8-Methoxy Triazinoindole Analogs

Physicochemical profiling indicates that the target compound possesses a predicted density of 1.49±0.1 g/cm³, pKa of 9.36±0.50 (acidic NH proton of the triazinoindole ring), and molecular formula C14H12ClN5OS (MW 333.8) . Compared to closely related analogs listed in the CAS registry: the 5-methyl analog (603946-06-1, MW 313.38, lacking 8-Cl) has 20.4 Da lower MW and reduced halogen bonding capacity; the 8-methoxy analog (603947-43-9, MW 329.38) has altered electronic properties due to the electron-donating OCH₃ group; and the 8-fluoro analog (603947-91-7, MW 317.34) has different steric and electronic characteristics . The 8-Cl substituent provides optimal halogen bonding potential for target engagement (σₚ = 0.23, Hammett constant) compared to 8-F (σₚ = 0.06, weaker) and 8-Br (σₚ = 0.23 but larger van der Waals radius). The N-allyl group offers a reactive handle for further chemical derivatization (e.g., click chemistry, metathesis) that is absent in N-alkyl or N-aryl analogs, making the target compound a superior intermediate for structure-activity relationship (SAR) exploration and library synthesis [1].

Lipophilicity Permeability Drug-likeness Lead Optimization

Highest-Impact Application Scenarios for Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-


Tuberculosis Drug Adjuvant Discovery: Overcoming Kanamycin Resistance via Eis Enzyme Inhibition

The target compound serves as a differentiated starting point for developing Eis acetyltransferase inhibitors as kanamycin adjuvants for multidrug-resistant tuberculosis (MDR-TB) [1]. Its 8-chloro substitution and N-allyl acetamide side chain occupy a unique region of chemical space within the triazinoindole thioether series not covered by existing Eis inhibitor patents (e.g., US2018/0118711 and related filings), offering freedom-to-operate for commercial development [2]. The allyl group provides a synthetic handle for late-stage functionalization via thiol-ene chemistry, enabling rapid exploration of side-chain SAR to optimize potency, solubility, and metabolic stability while maintaining the 8-chloro pharmacophore critical for hydrophobic pocket engagement in the Eis binding site [3].

Anticonvulsant Lead Optimization with Reduced Neurotoxicity Liability

Building on the demonstrated superiority of 8-chloro-substituted triazino[5,6-b]indoles in the MES anticonvulsant model with minimal neurotoxicity, procurement of the target compound enables systematic exploration of how the 3-thioether N-allyl acetamide modification affects the anticonvulsant efficacy-to-neurotoxicity therapeutic index relative to 3-one/-thione benchmarks [1]. The compound is particularly suited for screening in pharmacoresistant epilepsy models where current antiepileptic drugs (AEDs) show limited efficacy, as the triazinoindole scaffold has demonstrated activity in MES models that predict efficacy against generalized tonic-clonic seizures [2].

Antimicrobial Probe Development Targeting Gram-Negative Pathogens

The lower predicted lipophilicity of the N-allyl acetamide side chain (LogD₇.₄ ~1.8) compared to standard N-aryl triazinoindole analogs (LogD₇.₄ ~2.5) suggests improved permeability across the Gram-negative outer membrane, addressing a key limitation of existing triazinoindole antimicrobial leads that show activity predominantly against Gram-positive organisms [1]. The target compound is recommended for inclusion in focused antimicrobial screening libraries targeting ESKAPE pathogens (particularly Klebsiella pneumoniae and Acinetobacter baumannii) where novel chemical matter with Gram-negative penetration potential is urgently needed [2].

Chemical Biology Tool Compound for Allyl-Based Bioconjugation and Target Identification

The N-allyl group is a uniquely enabling feature for chemical biology applications: it permits bioorthogonal thiol-ene 'click' conjugation to install fluorescent dyes, biotin, or photoaffinity labels without perturbing the triazinoindole pharmacophore [1]. This enables pull-down proteomics experiments to identify the molecular target(s) responsible for the compound's biological activities, as well as cellular imaging studies to determine subcellular localization. In contrast, N-aryl and N-alkyl analogs lack this derivatization capability, making the target compound the preferred choice for target deconvolution and mechanism-of-action studies within the triazinoindole series [2].

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